molecular formula C16H8BrCl2N3O3 B2533982 (E)-N-(2-bromo-4-nitrophenyl)-2-cyano-3-(2,6-dichlorophenyl)prop-2-enamide CAS No. 380562-71-0

(E)-N-(2-bromo-4-nitrophenyl)-2-cyano-3-(2,6-dichlorophenyl)prop-2-enamide

Cat. No. B2533982
CAS RN: 380562-71-0
M. Wt: 441.06
InChI Key: KTIRTZPWAIMQJJ-UHFFFAOYSA-N
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Description

(E)-N-(2-bromo-4-nitrophenyl)-2-cyano-3-(2,6-dichlorophenyl)prop-2-enamide, also known as BAY 41-4109, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of non-nucleoside inhibitors of hepatitis B virus (HBV) polymerase, and has shown promising results in preclinical studies.

Scientific Research Applications

Optical Properties in Chalcone Derivatives

The research on chalcone derivatives, including compounds with structural similarities to (E)-N-(2-bromo-4-nitrophenyl)-2-cyano-3-(2,6-dichlorophenyl)prop-2-enamide, highlights their potential in optoelectronics and semiconductor devices. A study explored the linear and nonlinear optical (NLO) properties of various chalcone derivatives, revealing significant optoelectronic and charge transport capabilities. These findings suggest that such compounds could be advantageous in developing new semiconductor devices, with particular compounds showing enhanced NLO activities and thermal stability, making them suitable as n-type materials in organic semiconductors (Shkir et al., 2019).

Antipathogenic Activity

Another study focused on the synthesis and antipathogenic activity of acylthioureas, including derivatives with halogenated phenyl groups, akin to the structure of interest. These compounds exhibited significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus, known for their biofilm-forming capabilities. The results indicate the potential of these compounds in developing new antimicrobial agents with antibiofilm properties, suggesting a valuable application in combating infections resistant to conventional treatments (Limban et al., 2011).

properties

IUPAC Name

(E)-N-(2-bromo-4-nitrophenyl)-2-cyano-3-(2,6-dichlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8BrCl2N3O3/c17-12-7-10(22(24)25)4-5-15(12)21-16(23)9(8-20)6-11-13(18)2-1-3-14(11)19/h1-7H,(H,21,23)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTIRTZPWAIMQJJ-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8BrCl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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